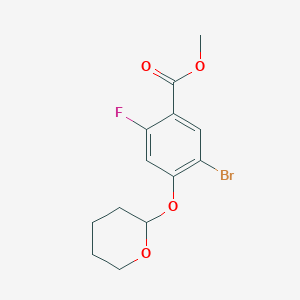

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate

Overview

Description

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a fluorine atom, and a tetrahydro-2H-pyran-2-yl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzoic acid.

Esterification: The carboxylic acid group of 5-bromo-2-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-bromo-2-fluorobenzoate.

Protection of Hydroxyl Group: The hydroxyl group of tetrahydro-2H-pyran-2-ol is protected by converting it into a tetrahydropyranyl ether using dihydropyran and an acid catalyst.

Nucleophilic Substitution: The protected tetrahydro-2H-pyran-2-ol is then reacted with methyl 5-bromo-2-fluorobenzoate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The tetrahydropyranyl group can be oxidized to form a lactone.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid.

Oxidation: Formation of lactones or carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

Material Science: It is used in the development of new materials with specific properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and fluorine atoms can interact with active sites of enzymes, while the tetrahydropyranyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-bromo-2-fluorobenzoate: Lacks the tetrahydropyranyl group, making it less versatile in certain reactions.

Methyl 5-bromo-2-chloro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate: Similar structure but with a chlorine atom instead of fluorine, which can affect reactivity and biological activity.

Uniqueness

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding properties in various applications. The tetrahydropyranyl group also provides additional stability and specificity in biological systems.

Biological Activity

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate, a compound with the CAS number 1699742-04-5, is part of a class of chemical entities that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 305.14 g/mol. The compound features a bromine and fluorine substituent on the aromatic ring, which may influence its biological activity.

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar compounds is presented in Table 1.

Case Study 1: Antimicrobial Properties

A study examining the antimicrobial activity of halogenated benzoates found that compounds with bromine and fluorine substitutions exhibited significant inhibition against Gram-positive bacteria. The study highlighted that the introduction of a tetrahydropyran moiety may enhance solubility and bioavailability, leading to improved efficacy against microbial strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research into the cytotoxic effects of aromatic compounds revealed that certain derivatives induced apoptosis in multiple cancer cell lines. This compound could potentially share similar mechanisms, particularly through the activation of caspase pathways.

Research Findings

Recent investigations into related compounds have provided insights into their biological activities:

- Inhibitory Effects on Kinases : Some studies have indicated that benzoate derivatives can inhibit key kinases involved in cancer progression, suggesting potential applications in oncology.

- Interactions with ABC Transporters : Similar compounds have shown interactions with ATP-binding cassette (ABC) transporters, which are crucial for drug resistance mechanisms in cancer therapy.

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-4-(oxan-2-yloxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFO4/c1-17-13(16)8-6-9(14)11(7-10(8)15)19-12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAIHIFFAOHLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)OC2CCCCO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.